Cobalt dioctanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

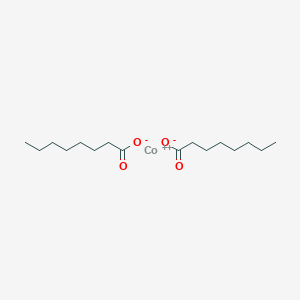

Cobalt dioctanoate (CAS 1588-79-0) is an organometallic compound consisting of cobalt(II) ions coordinated with two octanoate ligands. It is commonly used as a catalyst in industrial processes, such as polymerization and oxidation reactions.

Scientific Research Applications

Polymerization Catalysis

Cobalt dioctanoate is widely used as a catalyst in various polymerization reactions, particularly in radical polymerization processes. Its effectiveness stems from its ability to mediate reactions while providing control over molecular weight and polydispersity of the resulting polymers.

This compound serves as a catalyst in various organic synthesis reactions, enhancing reaction rates and selectivity.

Hydrogenation Reactions

Cobalt complexes, including this compound, have emerged as effective catalysts for hydrogenation reactions. They facilitate the conversion of alkenes to alkanes under mild conditions, making them valuable in synthetic organic chemistry .

Case Studies

Several case studies illustrate the practical applications of this compound in industrial and research settings.

Case Study: Synthesis of Polystyrene

In a controlled study, researchers utilized this compound to synthesize polystyrene via ATRP. The resulting polystyrene exhibited a well-defined structure with a narrow molecular weight distribution, showcasing the effectiveness of this compound as a catalyst .

Case Study: Hydrogenation of Unsaturated Fatty Acids

Another significant application was observed in the hydrogenation of unsaturated fatty acids where this compound was employed to enhance the reaction efficiency and selectivity towards desired products. The study reported improved yields compared to traditional methods without cobalt catalysts .

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider health implications associated with cobalt compounds. The International Agency for Research on Cancer has classified certain cobalt compounds as potentially carcinogenic under specific exposure conditions . Therefore, proper safety measures should be implemented when handling this compound.

Chemical Reactions Analysis

Catalytic Activity in Polymerization Reactions

Cobalt dioctanoate exhibits significant catalytic activity in controlled radical polymerization processes, particularly in atom transfer radical polymerization (ATRP) and cobalt-mediated radical polymerization (CMRP) :

Key Mechanisms and Findings:

- ATRP of Styrene :

| Monomer | Catalyst System | Temperature | Polydispersity (PDI) | Reference |

|---|---|---|---|---|

| Styrene | Co(C₇H₁₅COO)₂ in toluene/fluorous media | 90°C | 1.2–1.5 |

- Reverse ATRP :

Oxidation Reactions and Oxidative Curing

This compound accelerates oxidation reactions, particularly in paint and ink drying :

- Radical Formation :

| Application | Reaction Type | Key Product | Reference |

|---|---|---|---|

| Surface Drying | Radical-mediated oxidation | Polymerized film |

Reaction with Acids:

- Dissolves in dilute sulfuric acid, releasing Co²⁺ ions and octanoic acid: Co C H COO +H SO →Co +2C H COOH+SO +H ↑[6][10]

Reaction with Bases:

- Forms cobalt(II) hydroxide precipitates in alkaline conditions: Co +2OH →Co OH ↓[10][12]

- Precipitates re-dissolve in excess ammonia, forming hexaamminecobalt(II) complexes: Co OH +6NH →[Co NH ]2++2OH [10]

Coordination Chemistry

This compound participates in ligand exchange reactions:

- Thiocyanate Complexation :

- Forms blue tetraisothiocyanatocobaltate(II) in the presence of SCN⁻: Co +4SCN →[Co SCN ]2−[10][30]

- Chloride Complexation :

- Converts pink [Co(H₂O)₆]²⁺ to blue [CoCl₄]²⁻ in HCl: [Co H O ]2++4Cl →[CoCl ]2−+6H O[6][12]

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via:Co C H COO ΔCoO+CO ↑+H O↑+hydrocarbons[2][17]

- Products : Cobalt(II) oxide (CoO), carbon dioxide, and water.

| Decomposition Stage | Temperature Range | Primary Products | Reference |

|---|---|---|---|

| Initial Breakdown | 200–300°C | CoO, CO₂ | |

| Complete Oxidation | >900°C | Co₃O₄ |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing cobalt dioctanoate, and how can purity be validated?

Methodological Answer: this compound is synthesized via esterification of octanoic acid with cobalt salts (e.g., cobalt hydroxide or acetate). Key steps include:

Reaction Setup : Mix stoichiometric amounts of cobalt salt and octanoic acid in a reflux apparatus under inert gas (e.g., N₂).

Temperature Control : Maintain 80–100°C for 6–12 hours to ensure complete esterification.

Purification : Filter unreacted salts and evaporate solvents under reduced pressure.

Validation :

- Purity : Use ¹H NMR (e.g., δ 0.84–0.90 ppm for terminal methyl groups) and elemental analysis (target C ~61.66%, H ~8.47%) .

- Thermal Stability : Thermogravimetric analysis (TGA) to confirm decomposition temperature >200°C .

Q. How can researchers characterize the coordination environment of cobalt in this compound?

Methodological Answer:

- Spectroscopic Techniques :

- UV-Vis Spectroscopy : Identify d-d transitions (e.g., λ ~500–600 nm for octahedral Co²⁺) .

- FTIR : Confirm carboxylate binding via asymmetric (νₐₛ ~1540 cm⁻¹) and symmetric (νₛ ~1440 cm⁻¹) stretching modes .

- X-ray Diffraction (XRD) : For crystalline samples, compare lattice parameters with known structures (e.g., monoclinic systems) .

Q. What factors influence the solubility of this compound in organic solvents?

Methodological Answer: Solubility depends on:

- Solvent Polarity : Higher solubility in non-polar solvents (e.g., toluene, hexane) due to the hydrophobic octanoate chains.

- Temperature : Solubility increases with temperature (test via gravimetric analysis at 25–80°C).

- Contaminants : Trace water reduces solubility; use molecular sieves for anhydrous conditions .

Advanced Research Questions

Q. How can conflicting data on this compound’s catalytic efficiency in oxidation reactions be resolved?

Methodological Answer: Conflicts often arise from:

- Reaction Conditions : Varied O₂ pressure, solvent, or temperature (e.g., 60–120°C).

- Catalyst Loading : Optimize via Design of Experiments (DoE) to identify interactive effects .

- Data Normalization : Report turnover frequency (TOF) relative to Co²⁺ active sites, quantified via ICP-OES .

Table 1: Key Variables in Catalytic Studies

| Variable | Optimal Range | Impact on TOF |

|---|---|---|

| Temperature | 80–100°C | ↑ TOF by 2–3× |

| O₂ Pressure | 1–3 bar | Non-linear response |

| Solvent | Toluene > DMF | Polar solvents ↓ activity |

Q. What computational methods predict this compound’s role in radical-initiated polymerization?

Methodological Answer:

- Density Functional Theory (DFT) : Model Co-O bond dissociation energies (BDEs) to predict radical generation efficiency.

- Kinetic Monte Carlo (KMC) : Simulate polymerization rates under varying initiator concentrations .

- Validation : Compare simulated vs. experimental molecular weight distributions (GPC data) .

Q. How do structural modifications (e.g., fluorinated analogs) affect this compound’s stability and reactivity?

Methodological Answer:

- Synthetic Modifications : Replace octanoate with perfluorinated chains; monitor via ¹⁹F NMR (δ -70 to -80 ppm).

- Stability Testing : Accelerated aging studies (e.g., 70°C/75% RH for 28 days) with periodic FTIR to track degradation .

- Reactivity Trade-offs : Fluorination ↑ thermal stability but ↓ solubility in non-polar media .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing inconsistent catalytic performance data?

Methodological Answer:

- Multivariate Analysis : Principal Component Analysis (PCA) to isolate variables causing variability (e.g., trace moisture, ligand impurities) .

- Error Propagation Models : Quantify uncertainty in TOF calculations from GC/MS or HPLC data .

- Reproducibility Checklist :

- Document inert atmosphere protocols.

- Standardize Co²⁺ quantification methods (e.g., EDTA titration) .

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

Methodological Answer:

- Source Analysis : Compare studies for differences in:

- Test Organisms (e.g., Daphnia magna vs. mammalian cell lines).

- Exposure Duration : Acute (24–48 hr) vs. chronic (28-day) tests.

- Regulatory Alignment : Cross-reference with REACH or EPA guidelines (e.g., EC₅₀ thresholds) .

Q. Ethical & Regulatory Considerations

Q. What ethical frameworks apply to studies involving this compound’s environmental impact?

Methodological Answer:

- PICOT Framework : Structure research questions around:

- Compliance : Adhere to OECD Test Guidelines (e.g., OECD 301 for biodegradation) .

Comparison with Similar Compounds

Comparison with Similar Cobalt Compounds

Chemical Properties and Stability

Cobalt Chloride (CoCl₂)

- Solubility and Complexation : In choline chloride-based deep eutectic solvents (DES), cobalt chloride forms tetrachlorocobaltate(II) complexes, as confirmed by UV-VIS and ICP-OES analyses (12.5 g L⁻¹ vs. 12.7 g L⁻¹, respectively) .

- Reactivity: Unlike cobalt dioctanoate, CoCl₂ readily dissolves in aqueous or polar solvents, making it a preferred precursor in hydrometallurgy and catalysis.

Cobalt Acetylacetonate Dihydrate (C₁₀H₁₈CoO₆)

- Structure : A β-diketonate complex with high thermal stability, often used in materials science for thin-film deposition .

- Applications: Contrasts with this compound in specialized industrial roles, such as nanoparticle synthesis, due to its chelating properties.

Dicobalt Edetate

- Coordination Chemistry: A cobalt-EDTA complex with medical applications (e.g., cyanide antidote). Its stability in biological systems contrasts with this compound’s restricted use due to toxicity .

Toxicity and Carcinogenicity

Cobalt Nanoparticles vs. Cobalt Chloride

- Neurotoxicity: Cobalt nanoparticles induce higher oxidative stress and neuronal damage in Wistar rats compared to cobalt chloride, suggesting particle size and solubility critically influence toxicity .

- Carcinogenicity: Inhalation of cobalt metal or sulfate in rodents causes lung neoplasms and systemic tumors. Cobalt metal exhibits greater carcinogenicity than ionic forms (e.g., Co²⁺) due to enhanced ROS generation .

Regulatory Status

- This compound is classified alongside cobalt dilaurate and dinicotinate as prohibited substances in industrial guidelines, reflecting uniform regulatory caution toward bioaccumulative cobalt compounds .

Analytical Challenges

- Oxidation State Ambiguity : X-ray absorption spectroscopy (XAS) and XPS fail to distinguish cobalt(II) and cobalt(III) oxidation states in coordination complexes, complicating mechanistic studies .

- Quantification Methods : UV-VIS and ICP-OES are reliable for cobalt quantification in DES, but organic ligands (e.g., citrate) may interfere with spectral analysis .

Data Table: Comparative Overview of Cobalt Compounds

Research Findings and Implications

- Toxicity Mechanisms : Cobalt compounds exhibit toxicity through ROS generation and DNA damage, with solubility (e.g., ionic vs. metallic cobalt) being a critical factor .

- Regulatory Gaps: Despite uniform restrictions on this compound and analogs, standardized protocols for assessing cobalt speciation in complex matrices are lacking .

- Future Directions: Studies on this compound’s environmental persistence and alternatives (e.g., non-cobalt catalysts) are urgently needed .

Properties

CAS No. |

1588-79-0 |

|---|---|

Molecular Formula |

C16H30CoO4 |

Molecular Weight |

345.34 g/mol |

IUPAC Name |

cobalt(2+);octanoate |

InChI |

InChI=1S/2C8H16O2.Co/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

HWVKIRQMNIWOLT-UHFFFAOYSA-L |

SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Co+2] |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Co+2] |

Key on ui other cas no. |

6700-85-2 1588-79-0 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.